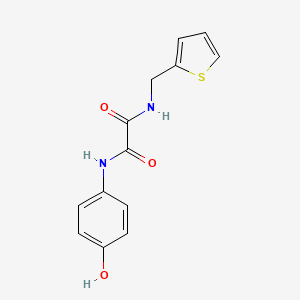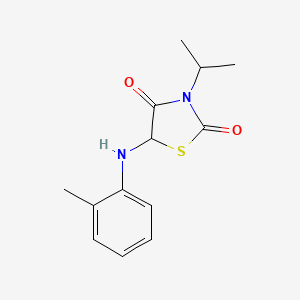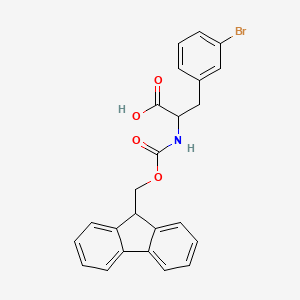
N-(4-nitrophenyl)oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)oxetan-3-amine is a chemical compound that has been the subject of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Graphene-Based Catalysts for Nitro Compound Reduction
Graphene-based catalysts have been investigated for their efficiency in reducing nitro compounds to amines, which are crucial intermediates in the synthesis of various pharmaceuticals, dyes, and polymers. These catalysts offer advantages such as simple work-up, high catalytic prowess, and reusability, highlighting the importance of nitro compound transformations in organic chemistry (Nasrollahzadeh et al., 2020).
Olefin Hydroamination with Nitroarenes
A novel method for forming carbon-nitrogen bonds involves the reaction between olefins and nitroaromatic compounds, providing a direct route to synthesize secondary amines. This process utilizes readily available materials and demonstrates tolerance for a broad range of functional groups, offering a versatile addition to the toolkit for synthesizing aryl amines (Gui et al., 2015).
Mechanistic Insights into Aminomethylenebisphosphonates Synthesis
The use of p-nitroaniline as a tool has provided significant insights into the synthesis mechanism of N-substituted aminomethylenebisphosphonic acids, which show potential in various therapeutic areas. This understanding aids in the development of compounds with antiosteoporotic, antibacterial, and anticancer activities (Dabrowska et al., 2009).
Development of N-Fused Pyrroles
Research into the ring-opening of nitrothiophenes with amines has led to a straightforward method for synthesizing N-fused pyrroles, compounds of both synthetic and biological interest. This process highlights the functional versatility of nitro compounds in heterocyclic chemistry (Bianchi et al., 2014).
Reductive Amination Catalysis
Innovative methods for the reductive amination of nitroarenes have been developed using earth-abundant metal-based catalysts. These methods allow for the synthesis of N-methyl- and N-alkylamines, showcasing the application of nitro compounds in the preparation of key industrial and research chemicals (Senthamarai et al., 2018).
Arene C-H Amination via Photoredox Catalysis
A photoredox-based catalysis strategy for the amination of arenes represents a significant advancement in the field of pharmaceutical research. Utilizing visible light, this method facilitates the direct addition of nitrogen atoms to aromatic rings, highlighting the ongoing innovation in nitroarene reactivity (Romero et al., 2015).
Orientations Futures
The future directions in the study of “N-(4-nitrophenyl)oxetan-3-amine” and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications. The use of nanostructured materials in the catalytic reduction of 4-nitrophenol (4-NP) is one area of ongoing research .
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of medium-sized heterocycles . These heterocycles play a crucial role in various biological activities and are found in numerous natural products and pharmaceuticals .
Mode of Action
N-(4-nitrophenyl)oxetan-3-amine undergoes a process called allylic amination with zwitterionic π-allylpalladium . This is followed by an intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . The allylic amination and ring-opening of oxetanes is a tandem strategy developed to synthesize these heterocycles .
Biochemical Pathways
The compound’s role in the synthesis of medium-sized heterocycles suggests it may influence pathways where these heterocycles are involved .
Result of Action
The result of the action of this compound is the formation of medium-sized heterocycles . These heterocycles are significant in synthetic chemistry and have various applications in the development of pharmaceuticals and natural products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the allylic amination and ring-opening of oxetanes require specific conditions, such as the presence of zwitterionic π-allylpalladium .
Propriétés
IUPAC Name |
N-(4-nitrophenyl)oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)9-3-1-7(2-4-9)10-8-5-14-6-8/h1-4,8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCZFBXKDDWCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2519955.png)


![6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B2519958.png)
![N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2519959.png)

![N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2519965.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)
![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)
![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)
![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)
